
HIF-2alpha-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIF-2alpha-IN-2 is a chemical compound known for its role as an inhibitor of hypoxia-inducible factor 2 alpha. Hypoxia-inducible factor 2 alpha is a transcription factor that plays a crucial role in the cellular response to low oxygen levels, or hypoxia. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancers and other diseases characterized by hypoxia.
Applications De Recherche Scientifique
HIF-2alpha-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of hypoxia-inducible factor 2 alpha in various chemical processes and pathways.
Biology: Researchers use this compound to investigate the cellular and molecular mechanisms of hypoxia response, including gene expression and protein interactions.
Medicine: The compound is being explored for its potential therapeutic applications in treating cancers, particularly those that are resistant to conventional therapies. It is also being studied for its role in other hypoxia-related diseases.
Industry: this compound is used in the development of new drugs and therapeutic agents, as well as in the production of diagnostic tools and assays.
Mécanisme D'action
Target of Action
HIF-2alpha-IN-2 primarily targets the Hypoxia-Inducible Factor 2 Alpha (HIF2α), a transcription factor that plays a crucial role in the body’s response to low oxygen levels, or hypoxia . HIF2α is involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolic reprogramming . It is also associated with the progression of certain cancers, making it a significant target for therapeutic intervention .
Mode of Action
This compound acts as an inhibitor of HIF2α. It prevents the dimerization of HIF2α with its partner ARNT, thereby blocking the transcriptional activity of HIF2α . This inhibition disrupts the expression of HIF2α target genes that are involved in cellular proliferation, angiogenesis, and tumor growth .
Biochemical Pathways
HIF2α is a key player in the VHL–HIF–VEGF axis, a pathway that is fundamental to the pathogenesis of renal cell carcinoma (RCC) and other cancers . Inhibition of HIF2α by this compound disrupts this pathway, affecting downstream effects such as angiogenesis and metabolic reprogramming . The transition from HIF-1 to HIF-2 during prolonged hypoxia is mediated by two mechanisms: the HIF-1 driven increase in the glycolytic pathways that reactivates PHD activity and the much less stable mRNA levels of HIF-1α (HIF1A) compared to HIF-2α (EPAS1) mRNA .
Pharmacokinetics
It is noted that pt2977, a second-generation hif-2 alpha inhibitor with a similar mechanism of action to this compound, has a superior pharmacokinetic profile compared to its predecessor . This suggests that this compound may also have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy.
Result of Action
The inhibition of HIF2α by this compound leads to a reduction in the transcription and expression of HIF-2α target genes. This results in decreased cellular proliferation, angiogenesis, and tumor growth . In renal cell carcinoma (RCC) models, for instance, this compound has been shown to reduce HIF-2α levels and suppress cell growth .
Action Environment
The action of this compound is influenced by the hypoxic conditions within the tumor microenvironment. Under hypoxic conditions, the activity of prolyl hydroxylase (PHD), which mediates the degradation of HIF2α, is suppressed, leading to the stabilization of HIF2α Therefore, the efficacy of this compound in inhibiting HIF2α may be influenced by the degree of hypoxia within the tumor environment
Analyse Biochimique
Biochemical Properties
HIF-2alpha-IN-2 interacts with several enzymes, proteins, and other biomolecules. It is involved in the regulation of the HIF pathway, which is crucial for cellular function under conditions of low oxygen . The compound interacts with proteins such as prolyl hydroxylase domain (PHD) enzymes and the asparaginyl hydroxylase factor inhibiting HIF-1 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it destabilizes HIF-2α’s heterodimerization with its obligate partner protein, thus reducing their transcriptional activity that links to tumor progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It allosterically destabilizes HIF-2α’s heterodimerization with its partner protein, leading to a reduction in their transcriptional activity .
Metabolic Pathways
This compound is involved in the HIF pathway, interacting with enzymes such as PHD and the asparaginyl hydroxylase factor inhibiting HIF-1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIF-2alpha-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves stringent quality control measures to monitor the purity and potency of the compound. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed to verify the chemical structure and composition.
Analyse Des Réactions Chimiques
Types of Reactions
HIF-2alpha-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties and biological activity of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to optimize the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives with different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Belzutifan: Another hypoxia-inducible factor 2 alpha inhibitor, belzutifan has shown promise in clinical trials for treating renal cell carcinoma and other cancers associated with von Hippel-Lindau disease.
PT2385: This compound is also a hypoxia-inducible factor 2 alpha inhibitor and has been studied for its potential in treating various cancers.
Uniqueness
HIF-2alpha-IN-2 is unique in its specific binding affinity and inhibitory activity towards hypoxia-inducible factor 2 alpha. Its distinct chemical structure allows for selective inhibition, which can lead to fewer off-target effects and improved therapeutic outcomes compared to other inhibitors.
Propriétés
IUPAC Name |
3-fluoro-5-[(2-fluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO4S/c1-25(22,23)15-3-2-14(12-7-13(19)17(21)16(12)15)24-11-5-9(8-20)4-10(18)6-11/h2-6,13,17,21H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHLUQQEKIJSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2443444.png)
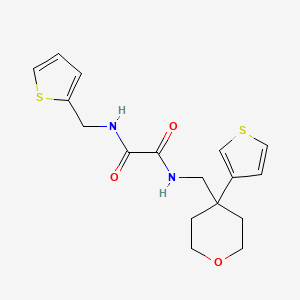
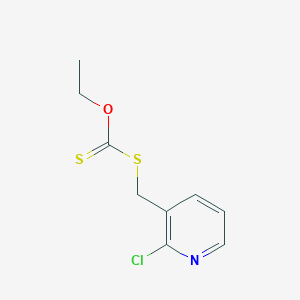
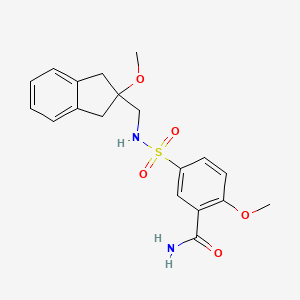
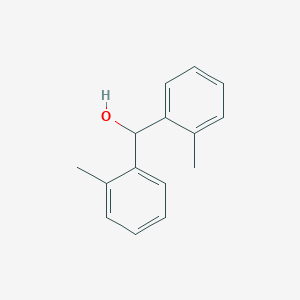
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide](/img/structure/B2443453.png)
![N-(3-methoxyphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2443456.png)
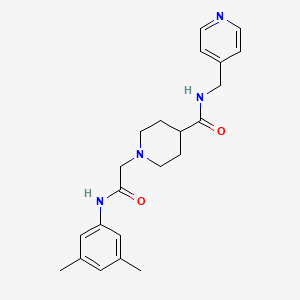
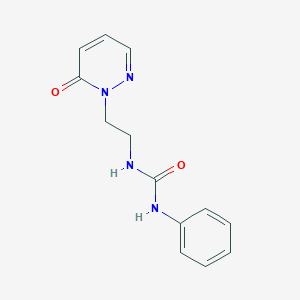

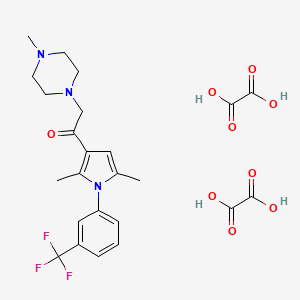
![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2443462.png)
![N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2443464.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2443467.png)
